17alpha-Hydroxypregnenolone

Catalog No.
S592226
CAS No.
387-79-1
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17alpha-Hydroxypregnenolone

CAS Number

387-79-1

Product Name

17alpha-Hydroxypregnenolone

IUPAC Name

1-[(10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1

InChI Key

JERGUCIJOXJXHF-ZYJWKOIDSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

17 alpha Hydroxypregnenolone, 17 alpha-Hydroxypregnenolone, 17 Hydroxypregnenolone, 17-alpha-Hydroxypregnenolone, 17-Hydroxypregnenolone, 17-Hydroxypregnenolone, (3alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,13alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer, 17-Hydroxypregnenolone, (3beta,17alpha)-Isomer, 17alpha Hydroxypregnenolone, 17alpha-Hydroxypregnenolone, Hydroxypregnenolone

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O

Research on 17OHPreg as a Biomarker

Researchers are studying 17OHPreg as a potential biomarker for various medical conditions, including:

  • Congenital adrenal hyperplasia (CAH): CAH is a group of inherited disorders that affect the adrenal glands' ability to produce hormones. Measuring 17OHPreg levels in newborns can help screen for CAH. ]
  • 3beta-hydroxysteroid dehydrogenase deficiency: This is a rare genetic disorder that affects the production of cortisol. Measuring 17OHPreg levels can aid in diagnosing this condition. ]

Research on the Biological Functions of 17OHPreg

While primarily a precursor to other hormones, 17OHPreg may have some independent biological functions, although these are not fully understood. Some research suggests it may play a role in:

  • Fetal development: 17OHPreg is produced by the placenta during pregnancy and may contribute to fetal development. ]
  • Cellular proliferation and differentiation: 17OHPreg may have effects on cell growth and development in certain tissues.

17alpha-Hydroxypregnenolone is a steroid hormone that plays a crucial role in the biosynthesis of other steroid hormones. It is synthesized from pregnenolone through the action of the enzyme cytochrome P450 17alpha hydroxylase/17,20-lyase (CYP17). This compound is characterized by its 21-carbon structure and has the molecular formula C21H32O3C_{21}H_{32}O_3 . It acts as an intermediate in the delta-5 pathway, which is responsible for producing gonadal steroids and adrenal corticosteroids. This pathway is vital for sexual development during fetal life and at puberty .

17α-OHPreg does not exert its own biological effects but functions as a crucial intermediate in the complex steroidogenic pathway. It acts as a substrate for CYP17A1, which determines the downstream production of various hormones. The specific pathway taken depends on the presence of additional enzymes and regulatory factors within the cell [].

The primary reactions involving 17alpha-Hydroxypregnenolone include:

  • Conversion to Dehydroepiandrosterone: This reaction is catalyzed by the 17,20-lyase activity of CYP17, which converts 17alpha-Hydroxypregnenolone into dehydroepiandrosterone, acetate, and oxidized NADPH .
  • Further Hydroxylation: 17alpha-Hydroxypregnenolone can undergo additional hydroxylation reactions, leading to products such as 16alpha-hydroxy-dehydroepiandrosterone .
17alpha Hydroxypregnenolone+NADPH+O2Dehydroepiandrosterone+Acetate+NADP+\text{17alpha Hydroxypregnenolone}+\text{NADPH}+\text{O}_2\rightarrow \text{Dehydroepiandrosterone}+\text{Acetate}+\text{NADP}^+

17alpha-Hydroxypregnenolone exhibits various biological activities, primarily related to its role as a precursor in steroidogenesis. It influences the production of sex hormones and adrenal corticosteroids, which are essential for numerous physiological processes including metabolism, immune response, and stress regulation . Additionally, it has been identified as a neuroactive steroid, suggesting potential roles in modulating neurotransmission and neuroprotection .

The synthesis of 17alpha-Hydroxypregnenolone occurs naturally in the body via enzymatic conversion from pregnenolone. The key steps include:

  • Hydroxylation: The enzyme CYP17 catalyzes the hydroxylation of pregnenolone at the 17-position.
  • Lyase Reaction: Following hydroxylation, CYP17 also facilitates the cleavage of the side chain to produce dehydroepiandrosterone.

Synthetic methods in laboratory settings may involve chemical modifications of pregnenolone or other steroid precursors to yield 17alpha-Hydroxypregnenolone .

Due to its role in steroidogenesis, 17alpha-Hydroxypregnenolone has several applications:

  • Hormonal Therapy: It may be explored for therapeutic applications in conditions related to hormone imbalances.
  • Research: Used as a biochemical marker in studies related to adrenal function and steroid metabolism.
  • Neuroscience: Investigated for potential neuroprotective effects due to its activity as a neuroactive steroid .

Studies have shown that 17alpha-Hydroxypregnenolone interacts with various enzymes involved in steroid metabolism. The activity of CYP17 is influenced by factors such as:

  • The presence of cytochrome b5
  • Electron-donating proteins like P450 oxidoreductase
  • Post-translational modifications such as phosphorylation .

These interactions are crucial for regulating the balance between different steroid hormones produced from pregnenolone.

Several compounds share structural similarities with 17alpha-Hydroxypregnenolone. Here are some notable examples:

CompoundStructure TypeKey Differences
PregnenolonePrecursorPrecedes 17alpha-Hydroxypregnenolone in synthesis
DehydroepiandrosteroneC19 SteroidProduct of 17alpha-Hydroxypregnenolone; lacks C21 structure
ProgesteroneC21 SteroidHas a ketone group at C3; involved in pregnancy
AndrostenedioneC19 SteroidFormed from dehydroepiandrosterone; involved in male hormone production

Uniqueness: The unique aspect of 17alpha-Hydroxypregnenolone lies in its dual role as both a precursor to other steroids and its potential neuroactive properties, distinguishing it from other similar compounds that primarily serve as intermediates or end products in steroid biosynthesis .

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

332.23514488 g/mol

Monoisotopic Mass

332.23514488 g/mol

Heavy Atom Count

24

Melting Point

266 - 271 °C

UNII

77ME40334S

Other CAS

387-79-1

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15

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